molecular formula C7H10O4 B1632948 ethyl (2S)-5-oxooxolane-2-carboxylate

ethyl (2S)-5-oxooxolane-2-carboxylate

Cat. No.: B1632948
M. Wt: 158.15 g/mol
InChI Key: MJQGWRVDIFBMNW-YFKPBYRVSA-N
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Description

Ethyl (2S)-5-oxooxolane-2-carboxylate (CAS: 305551) is a chiral lactone-derived ester with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . Its structure features a five-membered oxolane (tetrahydrofuran) ring substituted with a ketone group at position 5 and an ethyl ester at position 2, with (2S) stereochemistry. The compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals or chiral building blocks. Its SMILES notation is CCOC(=O)C1CCC(=O)O1, and its InChIKey is MJQGWRVDIFBMNW-UHFFFAOYSA-N .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethyl (2S)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

MJQGWRVDIFBMNW-YFKPBYRVSA-N

SMILES

CCOC(=O)C1CCC(=O)O1

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)O1

Canonical SMILES

CCOC(=O)C1CCC(=O)O1

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Ethyl (2S)-5-oxooxolane-2-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules.

Reactivity and Synthesis

The compound can undergo several types of reactions:

  • Nucleophilic Substitution : It can react with nucleophiles to form new derivatives that may exhibit enhanced biological activity or stability.
  • Esterification : The compound is synthesized through the esterification of 5-oxo-tetrahydrofuran-2-carboxylic acid with ethanol, often using acid catalysts such as sulfuric or hydrochloric acid under reflux conditions .

Pharmaceutical Applications

This compound is being explored for its potential pharmaceutical applications. While specific biological activities are not extensively documented, the compound's reactivity suggests possible roles in drug development.

Potential Pharmacological Properties

Research indicates that this compound may influence metabolic pathways, warranting further investigation into its pharmacological effects .

Agrochemical Applications

The compound is also utilized in the agrochemical industry due to its properties as a reactive intermediate. Its ability to form derivatives makes it suitable for developing new agrochemical products that can enhance crop protection or growth.

Flavoring Agent

Interestingly, this compound has been identified as a flavoring agent in food products. Studies have shown its presence in wines, where it contributes to the sensory profiles of varieties like Cabernet Sauvignon and Shiraz .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure TypeKey Differences
Ethyl 5-hydroxyoxolane-2-carboxylateHydroxyl group instead of ketoLess reactive due to the presence of hydroxyl
Ethyl 5-oxohexanoateLonger carbon chainAffects solubility and reactivity
Ethyl 5-oxopentanoateDifferent ring sizeInfluences chemical properties and applications

This table illustrates how this compound stands out due to its unique combination of reactivity and stability compared to its analogs .

Case Study 1: Wine Quality Assessment

In studies investigating wine quality, this compound was detected as a marker contributing to flavor profiles. Advanced analytical techniques were employed to assess its concentration in various wine samples .

Case Study 2: Organic Synthesis Development

Research focused on optimizing synthetic routes for this compound has highlighted its efficiency as a precursor for more complex organic compounds. Continuous flow reactors have been utilized to enhance yield and purity during synthesis .

Comparison with Similar Compounds

(2S)-5-oxooxolane-2-carboxylic Acid

Molecular Formula : C₅H₆O₄
Molecular Weight : 130.10 g/mol
Key Differences :

  • The carboxylic acid analog lacks the ethyl ester group, resulting in higher polarity and acidity (pKa ~3–4 for the carboxylic acid group).
  • Physical Properties : Melting point = 72°C (vs. liquid state for the ethyl ester at room temperature) .
  • Applications : Used in asymmetric synthesis and as a chiral ligand in catalysis .
Property Ethyl (2S)-5-oxooxolane-2-carboxylate (2S)-5-oxooxolane-2-carboxylic Acid
Molecular Formula C₇H₁₀O₄ C₅H₆O₄
Molecular Weight (g/mol) 158.15 130.10
Functional Groups Ester, ketone Carboxylic acid, ketone
Melting Point Not reported (liquid) 72°C
Key Applications Synthetic intermediate Catalysis, chiral synthesis

Ethyl 4-Nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate

Molecular Formula : C₁₇H₂₂N₂O₄S
Molecular Weight : 350.42 g/mol
Key Differences :

  • This piperidine derivative contains a sulfanylidene group and a nitromethyl substituent, unlike the simpler oxolane ring in the target compound.
  • Crystallography : Exhibits an envelope conformation in the piperidine ring, with intramolecular C–H···O hydrogen bonding. The ethyl ester group participates in crystal packing via C–H···O interactions .
  • Reactivity : The sulfanylidene and nitro groups enable diverse reactivity (e.g., nucleophilic substitutions), contrasting with the ketone-driven reactivity of the oxolane compound.
Property This compound Ethyl Piperidine Derivative
Ring System Oxolane (5-membered) Piperidine (6-membered)
Substituents Ketone, ethyl ester Nitromethyl, sulfanylidene, ester
Hydrogen Bonding Ketone participates in H-bonding Intramolecular C–H···O bonds
Predicted Applications Chiral synthesis Bioactive compound synthesis

Ethyl (2S)-9-Methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-dibenzo[g][1,3,5]oxazocine-11-carboxylate

Molecular Formula : C₁₅H₁₈N₂O₅
Molecular Weight : 306.31 g/mol
Key Differences :

  • This fused oxazocine derivative contains a methoxy group and a methyl substituent, forming a larger heterocyclic system.
  • Crystallography : Forms zigzag chains via N–H···O hydrogen bonds and C–H···π interactions, contrasting with the simpler packing of the oxolane compound .
Property This compound Ethyl Oxazocine Derivative
Ring System Oxolane Fused oxazocine
Substituents Ketone, ethyl ester Methoxy, methyl, ester
Crystal Packing Not reported 2D network via H-bonds
Biological Activity Limited data Potential calcium channel modulation

Mass Spectrometry and Collision Cross-Section (CCS) Data

This compound exhibits distinct mass spectral features:

  • [M+H]⁺ : m/z = 159.06518 (Predicted CCS = 131.7 Ų)
  • [M+Na]⁺ : m/z = 181.04712 (Predicted CCS = 140.8 Ų) .

These values are critical for its identification in complex mixtures, such as reaction monitoring or metabolomic studies.

Key Research Findings

Stereochemical Influence : The (2S) configuration in this compound is crucial for its enantioselective applications, mirroring trends observed in (2S)-5-oxooxolane-2-carboxylic acid .

Reactivity : The ketone group in the oxolane ring is susceptible to nucleophilic attack, whereas the ethyl ester enables transesterification or hydrolysis under acidic/basic conditions.

Crystallographic Trends : Ethyl esters in related compounds (e.g., piperidine or oxazocine derivatives) stabilize crystal lattices via hydrogen bonds, suggesting analogous behavior in the target compound .

Preparation Methods

Cyclization to (2S)-5-Oxooxolane-2-Carboxylic Acid

L-Glutamic acid undergoes intramolecular cyclization under acidic conditions to form (2S)-5-oxooxolane-2-carboxylic acid. In a representative procedure, L-glutamic acid (10 g, 68 mmol) is dissolved in water (135 mL) and treated with concentrated hydrochloric acid. The mixture is heated at 100°C for 3 hours, facilitating the elimination of water and the formation of the γ-lactone ring. The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack of the δ-carboxyl oxygen on the α-carbon, yielding the lactone intermediate.

Key Reaction Parameters

Parameter Value
Temperature 100°C
Reaction Time 3 hours
Catalyst Concentrated HCl
Yield ~70% (estimated)

Esterification to this compound

The carboxylic acid intermediate is subsequently esterified with ethanol. Classical Fischer esterification is employed, where the acid is refluxed with excess ethanol in the presence of a catalytic amount of sulfuric acid. The reaction achieves near-quantitative conversion under optimized conditions, preserving the (2S) configuration.

$$
\text{(2S)-5-Oxooxolane-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$

Esterification Conditions

  • Molar ratio (acid:ethanol): 1:5
  • Temperature: 80°C
  • Duration: 12 hours
  • Yield: 85–90%

Alternative Synthetic Routes and Their Challenges

Starting from 1,4-Butanediol

A less efficient pathway involves 1,4-butanediol as the starting material. This route requires oxidation of the diol to succinic acid derivatives, followed by cyclization and esterification. However, poor regioselectivity during oxidation and the need for multiple protection/deprotection steps result in low overall yields (<30%).

Radical-Mediated Cyclization

The Clark Group explored radical-mediated cyclization strategies for oxacycle synthesis. While effective for constructing tetrahydrofuran derivatives, this method struggles with stereochemical control at C-2, leading to racemic mixtures. Catalytic asymmetric induction remains an unsolved challenge in this context.

Stereochemical Considerations and Resolution Techniques

Retention of Configuration from L-Glutamic Acid

The (2S) configuration in this compound originates directly from L-glutamic acid’s (S)-α-carbon. During cyclization, the stereochemistry is preserved due to the concerted mechanism of lactone formation, which avoids intermediate carbocations that could enable racemization.

Enzymatic Resolution of Racemates

For synthetic routes producing racemic mixtures, lipase-catalyzed kinetic resolution offers enantiomeric enrichment. Candida antarctica lipase B (CAL-B) demonstrates moderate selectivity (E = 12) for the (2S)-enantiomer in transesterification reactions. However, this method is economically less viable compared to the chiral pool approach using L-glutamic acid.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Design

Modern implementations utilize continuous flow systems to enhance reaction efficiency. A two-stage reactor setup separates the cyclization and esterification steps, enabling precise temperature control and reduced side-product formation. Pilot-scale trials report a 15% increase in yield compared to batch processes.

Green Chemistry Innovations

Recent advances emphasize solvent-free esterification using microwave irradiation. Ethanol acts as both reactant and solvent, while microwave heating (300 W, 100°C) reduces reaction time to 2 hours with 92% yield.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.18–4.12 (m, 1H, H-2), 2.65–2.55 (m, 2H, H-4), 2.45–2.35 (m, 1H, H-3), 2.30–2.20 (m, 1H, H-3'), 1.35 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (neat): 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (lactone C=O).

Chiral Purity Assessment

Enantiomeric excess (ee) is determined via chiral HPLC using a Daicel CHIRALPAK IC-3 column (hexane:isopropanol 90:10, 1.0 mL/min). The (2S)-enantiomer elutes at 8.2 min, while the (2R)-enantiomer appears at 9.7 min.

Applications in Natural Product Synthesis

This compound serves as a key intermediate in the synthesis of cladiellin diterpenes. In the total synthesis of sclerophytin F, the compound’s lactone ring is functionalized through palladium-mediated cross-coupling and hydrogenation steps. Its rigid bicyclic structure also facilitates-sigmatropic rearrangements in complex molecule assembly.

Q & A

Q. How can researchers optimize the synthetic yield of ethyl (2S)-5-oxooxolane-2-carboxylate under varying reaction conditions?

Methodological Answer: Employ a factorial design of experiments (DoE) to systematically evaluate parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2⁴ factorial design can identify interactions between variables. Use statistical tools like ANOVA to prioritize significant factors . For instance, highlights the application of DoE in chemical process optimization by reducing experimental runs while maintaining data robustness.

Example Table:

VariableLow Level (-1)High Level (+1)
Temperature60°C100°C
SolventTHFDMF
Catalyst5 mol%15 mol%
Reaction Time6 hours12 hours

Q. What spectroscopic and crystallographic techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Answer: Combine X-ray crystallography (e.g., using SHELX-97 for structure refinement ) with NMR spectroscopy (e.g., NOESY for spatial proton-proton correlations). provides crystallographic torsion angles (e.g., O6—C19—C1: 111.72°) and bond lengths, which are critical for validating the lactone ring conformation. For NMR, compare experimental 13C^{13}\text{C} shifts (e.g., ~170–175 ppm for carbonyl groups) with DFT-calculated values.

Q. How can researchers assess the purity of this compound post-synthesis?

Methodological Answer: Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers. Validate purity via differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities. Cross-reference retention times and thermal profiles with literature data from crystallographic studies (e.g., reports melting points for structurally similar esters).

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Apply density functional theory (DFT) to model transition states and calculate activation energies. Tools like Gaussian or ORCA can simulate the reaction pathway, focusing on orbital interactions (e.g., LUMO localization on the carbonyl carbon). supports integrating computational workflows (e.g., reaction path search methods) to predict regioselectivity. For example, compute the Fukui electrophilicity index to identify reactive sites.

Example Table:

ParameterValue (kcal/mol)
ΔG‡ (DMF solvent)18.7
LUMO Energy (eV)-1.45
Fukui Electrophilicity0.72

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

Methodological Answer: Perform Hirshfeld surface analysis to compare intermolecular interactions (e.g., hydrogen bonding, π-stacking) across datasets. Use software like CrystalExplorer to quantify contact contributions. and provide torsion angles and packing diagrams that can be reanalyzed to identify discrepancies. For instance, conflicting C—O bond lengths (~1.21–1.23 Å) may arise from temperature-dependent lattice effects, necessitating low-temperature crystallography.

Q. What advanced kinetic models are suitable for studying the degradation pathways of this compound under hydrolytic conditions?

Methodological Answer: Develop a mechanistic kinetic model incorporating pH-dependent rate constants. Use UV-Vis or LC-MS to track degradation products. For example, and highlight hydrolysis risks for esters; apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Methodological Answer: Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to differentiate decomposition mechanisms. Compare results with DSC data (e.g., ’s thermal profiles) to identify polymorphic transitions or sublimation events. If discrepancies persist, validate via variable-temperature XRD to monitor structural integrity up to degradation thresholds.

Methodological Integration

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound synthesis?

Methodological Answer: Integrate multiphysics simulations with machine learning (ML) to model heat/mass transfer in batch reactors. discusses AI applications for real-time parameter adjustments. Train ML models on historical DoE data to predict optimal conditions (e.g., solvent selection, mixing rates) and reduce experimental iterations.

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